molecular formula C20H21N3O2S2 B2579494 (Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one CAS No. 886167-58-4

(Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one

Cat. No. B2579494
CAS RN: 886167-58-4
M. Wt: 399.53
InChI Key: SAYDRWORYZANCW-LGMDPLHJSA-N
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Description

(Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one, also known as MPT0B392, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been identified as a potential drug candidate for the treatment of various diseases. In

Scientific Research Applications

Synthesis and Structural Analysis

  • A series of compounds related to (Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one were synthesized, highlighting the chemical versatility and potential for creating derivatives with tailored properties for specific applications. The structural confirmation of these derivatives, including thiazolidin-4-one derivatives, was achieved using single crystal X-ray crystallography, demonstrating their potential as scaffolds in drug design and synthesis (Hassan et al., 2015).

Antimicrobial Activity

  • Novel derivatives of the parent compound have shown broad-spectrum antimicrobial activity. For instance, certain synthesized compounds exhibited very good antibacterial and excellent antifungal activities, highlighting their potential as leads for the development of new antimicrobial agents (Desai et al., 2013).

Potential Inhibitors

  • Exploration into the use of similar structures as inhibitors for the cytolytic protein perforin revealed that certain derivatives could inhibit the lytic activity of both isolated perforin protein and perforin delivered in situ by natural killer cells, suggesting potential therapeutic applications in controlling immune responses (Spicer et al., 2013).

Material Science Applications

  • A novel series of thiazolone-based zinc complexes, related to the structure , were synthesized and characterized for their intense fluorescence emission, large Stokes shifts, and ON/OFF/ON fluorescence switching properties induced by acid/base vapor. This suggests potential applications in environmental monitoring and luminescent materials (Lin et al., 2016).

Antidiabetic Activity

  • Hybrid compounds incorporating elements of the thiazolidin-4-one structure demonstrated significant antidiabetic activity against streptozotocin-induced diabetic rats. This suggests the potential of such compounds in the development of new antidiabetic drugs (Jangam & Wankhede, 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thioxothiazolidinones are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities .

Future Directions

The future research directions would depend on the biological activity of the compound. Given the known activities of thioxothiazolidinones, potential research directions could include further exploration of its medicinal properties, modifications to improve its activity or reduce side effects, and studies to understand its mechanism of action .

properties

IUPAC Name

(5Z)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-2-7-23-19(24)17(27-20(23)26)13-15-12-14-5-3-4-6-16(14)21-18(15)22-8-10-25-11-9-22/h3-6,12-13H,2,7-11H2,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYDRWORYZANCW-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((2-morpholinoquinolin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one

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